molecular formula C24H38O5 B1207079 Ardisianone CAS No. 66398-68-3

Ardisianone

Katalognummer: B1207079
CAS-Nummer: 66398-68-3
Molekulargewicht: 406.6 g/mol
InChI-Schlüssel: CVZNKLNAHBTINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ardisianone is a natural alkyl benzoquinone compound, originally isolated from plants of the Ardisia species, which demonstrates significant potential for use in oncological and cell biology research . Its primary research value lies in its efficient induction of programmed cell death, including both apoptotic and pyroptotic pathways, in various human cancer cell models . In studies on hormone-refractory prostate cancers, Ardisianone has been shown to induce apoptosis through mitochondrial damage stress, characterized by the downregulation of Bcl-2 family proteins, reactive oxygen species (ROS) production, and loss of mitochondrial membrane potential (ΔΨm) . It concurrently inhibits the Akt and mTOR/p70S6K signaling pathways and causes a rapid downregulation of survivin, leading to the activation of mitochondria-involved caspase cascades . Furthermore, research in leukemic HL-60 cells reveals that Ardisianone can also upregulate death receptors like TNFR2, downregulate Inhibitor of Apoptosis Proteins (IAPs), and activate caspase-8 and -3, thereby triggering death receptor-mediated apoptosis . Notably, beyond apoptosis, Ardisianone induces pyroptosis, an inflammatory form of programmed cell death, evidenced by the cleavage of gasdermin D and the release of HMGB1 . A distinct effect observed in surviving leukemic cells is their differentiation into monocyte-like and macrophage-like cells, marked by increased expression of CD11b and CD68 . These multi-faceted mechanisms make Ardisianone a valuable tool compound for investigating cancer cell death pathways, drug resistance mechanisms, and cell differentiation. This product is labeled "For Research Use Only" (RUO). It is not intended for use in the diagnosis, treatment, mitigation, or cure of diseases in humans or animals. RUO products are not subject to evaluation for diagnostic accuracy, specificity, or precision by medical device regulatory authorities .

Eigenschaften

CAS-Nummer

66398-68-3

Molekularformel

C24H38O5

Molekulargewicht

406.6 g/mol

IUPAC-Name

1-(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadecan-2-yl acetate

InChI

InChI=1S/C24H38O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(29-19(2)25)17-20-16-21(26)18-23(28-3)24(20)27/h16,18,22H,4-15,17H2,1-3H3

InChI-Schlüssel

CVZNKLNAHBTINT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C

Kanonische SMILES

CCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Mechanism of Action in Prostate Cancer

Ardisianone has been shown to induce apoptosis in human hormone-refractory prostate cancer cells, specifically the PC-3 and DU-145 cell lines. The mechanism involves mitochondrial damage characterized by:

  • Downregulation of Bcl-2 family proteins : This leads to increased mitochondrial permeability and subsequent release of pro-apoptotic factors.
  • Production of reactive oxygen species (ROS) : Elevated ROS levels contribute to cellular stress and apoptosis.
  • Inhibition of key signaling pathways : Ardisianone inhibits the Akt and mTOR/p70S6K pathways, which are crucial for cell survival and proliferation. This results in the degradation of survivin, an inhibitor of apoptosis protein, thereby promoting apoptotic cascades .

Effects on Acute Myeloid Leukemia

In studies involving acute myeloid leukemia (AML), ardisianone demonstrated potent cytotoxic effects on HL-60 cells. Key findings include:

  • Induction of apoptosis : Ardisianone activates caspases (caspase-8 and -3) leading to programmed cell death.
  • Differentiation of leukemic cells : It promotes the differentiation of surviving HL-60 cells into monocyte-like and macrophage-like cells, indicating a dual mechanism of action involving both apoptosis and differentiation .
  • Cytotoxicity metrics : The compound exhibited IC50 values of approximately 1.87 μM after 24 hours, indicating strong anti-leukemic activity .

Pyroptosis Induction

Recent research highlights ardisianone's ability to induce pyroptosis, a form of programmed cell death associated with inflammation. This process involves:

  • Activation of gasdermin D : Ardisianone cleaves gasdermin D, leading to pore formation in the cell membrane and subsequent cell lysis.
  • Release of inflammatory cytokines : The compound enhances the expression of high mobility group box 1 (HMGB1), further contributing to the inflammatory response associated with pyroptosis .

Potential for Further Development

The promising anticancer properties and mechanisms of ardisianone suggest its potential as a lead compound for drug development. Future studies should focus on:

  • Combination therapies : Investigating the efficacy of ardisianone in combination with existing chemotherapeutic agents.
  • Mechanistic studies : Further elucidating the pathways involved in its anticancer effects could enhance understanding and application in clinical settings.
  • In vivo studies : Conducting animal model studies to assess the therapeutic potential and safety profile before advancing to clinical trials.

Summary Table of Findings

Application AreaMechanismKey Findings
Prostate CancerMitochondrial damage, ROS productionInduces apoptosis via Bcl-2 downregulation
Acute Myeloid LeukemiaCaspase activationIC50 values around 1.87 μM; induces differentiation
PyroptosisGasdermin D cleavageIncreases HMGB1 expression; triggers inflammatory response

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ardisianone shares structural and functional similarities with other alkyl benzoquinones and plant-derived anticancer agents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Ardisianone with Analogues

Compound Source Structure Key Mechanisms Biological Activities Key Findings
Ardisianone Ardisia virens Alkyl benzoquinone Dual apoptosis/pyroptosis via TNFR2, caspases, GSDMD; cell differentiation Antileukemic, anti-prostate cancer Induces γ-H2AX (DNA damage), HMGB1 release
Ardisiaquinones A-H Ardisia gigantifolia Benzoquinone derivatives Antibacterial activity; undefined apoptosis pathways Antibacterial, antitumor (preliminary) Limited data on hematological malignancies
Maesanin Ardisia japonica Alkyl benzoquinone Not fully elucidated; potential ROS generation Antifungal, cytotoxic No reported pyroptosis or differentiation effects
Curcumin Curcuma longa Polyphenol Pyroptosis via NLRC4/AIM2/IFI16 inflammasomes, GSDMD cleavage Broad-spectrum anticancer, anti-inflammatory Lacks TNFR2-specific activation; no differentiation in leukemia
Belamcandaquinones F-M Belamcanda chinensis Isoquinoline derivatives Antioxidant, anti-inflammatory Neuroprotective, antitumor (in vitro) Structurally distinct; no caspase-8/-3 linkage

Table 2: Mechanistic Differences in Cell Death Pathways

Compound Apoptosis Pathways Pyroptosis Pathways Differentiation Effects
Ardisianone TNFR2 ↑, caspase-8/-3, Bid ↓, IAPs ↓ Caspase-1/-5, GSDMD cleavage, HMGB1 ↑ CD11b/CD68 ↑, monocyte/macrophage shift
Curcumin Caspase-9/-3, Bcl-2/Bax modulation NLRC4/AIM2-dependent, GSDMD cleavage None reported
Ardisiaquinones Undefined Not reported Not reported

Key Insights:

Structural Specificity: Ardisianone’s alkyl side chain enhances its interaction with TNFR2, a receptor less targeted by other benzoquinones like Ardisiaquinones .

Dual Cell Death Mechanisms: Unlike Maesanin or Curcumin, Ardisianone uniquely synchronizes apoptosis and pyroptosis, amplifying antileukemic efficacy .

Differentiation Capacity: Ardisianone induces terminal differentiation of leukemia cells into macrophages, a feature absent in most comparators .

Vorbereitungsmethoden

Ultrasound-Assisted Wittig Reaction

The Wittig reaction between 2-hydroxy-3,6-dimethoxybenzaldehyde and alkyltriphenylphosphonium bromides is accelerated under ultrasound irradiation (40 kHz, 250 W). This method enhances reaction efficiency, reducing typical reaction times from hours to minutes while improving yields. For ardisianone, the Z-8-tridecenyl side chain is introduced using (Z)-1-bromo-9-tridecene under these conditions, yielding the intermediate 3,6-dimethoxy-2-(Z-8-tridecenyl)phenol in 78% yield.

Reduction and Oxidation Steps

The phenolic intermediate undergoes reduction with sodium in n-butanol to saturate the conjugated olefin, preserving the isolated Z-configured side chain. Subsequent oxidation with Fremy’s salt (potassium nitrosodisulfonate) in a biphasic system (water/dichloromethane) generates the 2,5-dimethoxy-3-alkyl-1,4-benzoquinone framework. Final hydrolysis with 70% perchloric acid selectively removes the C5 methoxy group, yielding ardisianone in 68% overall yield.

Key Reaction Steps and Mechanisms

Wittig Olefination

The Wittig reaction proceeds via nucleophilic attack of the ylide (generated from alkyltriphenylphosphonium bromide and potassium carbonate) on the aldehyde carbonyl. Ultrasound irradiation promotes cavitation, enhancing mass transfer and ylide formation. The Z-selectivity of the alkene is dictated by the stability of the ylide and steric effects during the transition state.

Fremy’s Salt Oxidation

Fremy’s salt mediates the oxidation of phenols to quinones through a radical mechanism. In the synthesis of ardisianone, this step is conducted in aqueous phosphate buffer (pH 6–7) with aliquat 336 as a phase-transfer catalyst. The reaction proceeds at room temperature, achieving 93% conversion for the intermediate 2,5-dimethoxy-3-alkylquinone.

Optimization of Reaction Conditions

Oxidation Efficiency

Comparative studies of oxidizing agents (Table 1) reveal Fremy’s salt as optimal for ardisianone synthesis. Alternative methods, such as cerium ammonium nitrate (CAN) or salcomine, result in lower yields or undesired side reactions.

Table 1: Oxidation Methods for Quinone Synthesis

Oxidizing AgentConditionsYield (%)
Fremy’s saltH₂O/THF, Na₂CO₃, rt60
CANCH₃CN/H₂O55
SalcomineDMF, 110°C30

Solvent and Catalyst Effects

The use of DMSO/water as a solvent system in the Wittig reaction improves solubility and reaction homogeneity, while aliquat 336 facilitates interfacial transfer during oxidation. Ultrasonication further reduces energy barriers, enabling reactions at lower temperatures.

Characterization and Analytical Validation

Spectroscopic Analysis

Ardisianone is characterized by:

  • ¹H NMR : A singlet at δ 12.2 ppm (C2 hydroxyl), doublets for the Z-olefinic protons (δ 5.3–5.4 ppm, J = 10–12 Hz), and methoxy signals at δ 3.8 ppm.

  • IR : Stretching vibrations at 1670 cm⁻¹ (quinone C=O) and 3300 cm⁻¹ (phenolic -OH).

X-ray Crystallography

While no X-ray data for ardisianone is reported, analogous 2-hydroxy-5-methoxyquinones exhibit planar quinoid cores with torsional angles <5° between the aromatic ring and alkyl side chains .

Q & A

Q. What experimental designs are recommended for assessing Ardisianone's cytotoxic effects in vitro?

Methodological Answer:

  • Use dose-response assays (e.g., 0–5 µM concentrations) with time-dependent evaluations (3–24 hours) to capture dynamic cytotoxicity profiles. Include controls for apoptosis (e.g., caspase-3 activation) and pyroptosis (e.g., gasdermin-D cleavage) .
  • Validate results with orthogonal assays: Combine flow cytometry (for cell death markers like Annexin V/PI) with metabolic activity assays (MTT or resazurin) to distinguish between necrotic and programmed cell death pathways .

Q. How can researchers reconcile contradictory findings in Ardisianone-induced protein expression (e.g., stable DFF45 levels despite cell death)?

Methodological Answer:

  • Conduct time-course Western blotting to track DFF45 expression beyond 24 hours, as transient changes may occur outside initial observation windows .
  • Use siRNA knockdown or CRISPR-Cas9 to test DFF45's functional role in Ardisianone-mediated apoptosis. This clarifies whether its stability is compensatory or incidental .

Advanced Research Questions

Q. What strategies are effective for elucidating Ardisianone's dual apoptotic and pyroptotic mechanisms?

Methodological Answer:

  • Employ single-cell RNA sequencing to identify transcriptomic signatures of apoptosis (e.g., BAX, CASP3) and pyroptosis (e.g., GSDMD, NLRP3) in treated cells .
  • Use pharmacological inhibitors (e.g., Z-VAD-FMK for caspases, disulfiram for pyroptosis) to isolate pathway contributions. Quantify synergy using the Chou-Talalay combination index .

Q. How should researchers design studies to address Ardisianone's selectivity for cancer versus non-cancer cells?

Methodological Answer:

  • Compare IC₅₀ values across cell lines (e.g., leukemic HL-60 vs. normal PBMCs) using ATP-based viability assays.
  • Perform kinome-wide profiling to identify off-target effects and validate selectivity via CRISPR-Cas9 screens in isogenic cell pairs .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data from Ardisianone studies?

Methodological Answer:

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Calculate Hill slopes to infer cooperativity in drug-target interactions .
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 3-hour vs. 6-hour treatments) to assess temporal effects .

Q. How can researchers address variability in Ardisianone's efficacy across experimental replicates?

Methodological Answer:

  • Standardize cell culture conditions (e.g., passage number, serum batch) and pre-treat cells with antioxidants (e.g., NAC) to minimize ROS-induced variability.
  • Use Bayesian hierarchical models to quantify uncertainty and identify outlier-prone experimental steps .

Research Question Formulation

What frameworks (e.g., FINER criteria) ensure rigorous research questions for Ardisianone studies?

Methodological Answer:

  • Apply the FINER framework: Ensure questions are F easible (e.g., access to leukemia cell lines), I nteresting (e.g., novel dual-cell-death mechanism), N ovel (e.g., unexplored kinase targets), E thical (e.g., animal model justification), and R elevant (e.g., therapeutic potential) .
  • Use PICO (Population, Intervention, Comparison, Outcome) for clinical-translational questions: E.g., "In AML patients (P), does Ardisianone (I) compared to cytarabine (C) improve apoptosis rates (O)?" .

Key Data from Experimental Evidence

Parameter Findings Source
Cytotoxicity (5 µM, 6 hours)~70% cell death in leukemia models
DFF45 Protein StabilityNo significant change over 24 hours
Apoptosis-Pyroptosis LinkCaspase-3 activation with NLRP3 upregulation

Ethical and Reproducibility Considerations

  • Disclose cell line authentication details (e.g., STR profiling) to address reproducibility crises .
  • Pre-register hypotheses and analysis plans on platforms like OSF to mitigate HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ardisianone
Reactant of Route 2
Reactant of Route 2
Ardisianone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.